N,N-Didemethylorphenadrine Hydrochloride

Description

Contextualization within Orphenadrine (B1219630) Metabolism and Biotransformation Research

Orphenadrine, a tertiary amine, undergoes extensive metabolism in the body, primarily through the process of N-demethylation. researchgate.net This biotransformation occurs in a stepwise manner, first forming N-demethylorphenadrine (also known as tofenacine), and subsequently N,N-didemethylorphenadrine. researchgate.netveterinaria.org This metabolic cascade is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov

The formation of N,N-Didemethylorphenadrine is a clear indicator of the metabolic pathways affecting orphenadrine. Research into this process helps to understand the drug's duration of action, potential for drug-drug interactions, and inter-individual variability in metabolism. For instance, the rate of formation of N,N-didemethylorphenadrine can be influenced by factors that affect CYP enzyme activity, such as co-administered drugs or genetic polymorphisms. nih.gov The characterization of this final N-demethylated product is therefore essential for a complete understanding of orphenadrine's pharmacokinetic profile.

A 1977 study detailed a gas chromatographic method that allowed for the simultaneous quantitative determination of orphenadrine and its N-demethylated metabolites, including N,N-didemethylorphenadrine, in human plasma and urine. dss.go.th This highlights the long-standing interest in tracking the full metabolic cascade of orphenadrine for pharmacokinetic studies.

Academic Importance of Metabolite Identification and Characterization in Drug Discovery and Development Research

The identification and characterization of metabolites like N,N-Didemethylorphenadrine hydrochloride are of paramount importance in modern drug discovery and development. mdpi.comnih.gov Regulatory agencies worldwide require a thorough understanding of a drug's metabolic fate before it can be approved for human use. This involves identifying all significant metabolites and assessing their potential for pharmacological activity or toxicity.

The study of metabolites provides crucial information for:

Predicting Drug Clearance: Understanding the pathways of metabolism helps in predicting how quickly a drug will be eliminated from the body.

Assessing Drug-Drug Interactions: If a drug's metabolism to a particular metabolite is inhibited or induced by another drug, it can lead to significant changes in exposure and potential adverse effects. nih.gov

The synthesis of pure reference standards, such as this compound, is a critical step in this process. klivon.com These standards are indispensable for the validation of analytical methods used to quantify the metabolite in biological samples.

Historical Perspective of N-Demethylation Pathways in Pharmaceutical Science Research

N-demethylation is one of the most common and historically significant metabolic reactions in pharmaceutical science. nih.govresearchgate.net Since the early days of drug metabolism research, the removal of methyl groups from nitrogen atoms has been recognized as a key pathway for the biotransformation of numerous drugs containing tertiary and secondary amine functionalities. mdpi.comencyclopedia.pub

Historically, the study of N-demethylation has been instrumental in:

Explaining the Inactivation of Drugs: For many drugs, N-demethylation leads to less active or inactive compounds, effectively terminating their pharmacological action.

Identifying Active Metabolites: In some cases, N-demethylation can lead to the formation of metabolites that are as active or even more active than the parent drug. For example, the antidepressant imipramine (B1671792) is N-demethylated to the active metabolite desipramine. mdpi.comencyclopedia.pub

Guiding Drug Design: Understanding the sites of metabolic attack, such as N-demethylation, allows medicinal chemists to design new drug candidates with improved metabolic stability and pharmacokinetic properties.

The sequential N-demethylation of orphenadrine to N-demethylorphenadrine and finally to N,N-didemethylorphenadrine serves as a classic example of this fundamental metabolic pathway. researchgate.net The elucidation of this pathway for orphenadrine and many other drugs has been greatly aided by the development of sophisticated analytical techniques, such as mass spectrometry and chromatography, which allow for the precise identification and quantification of these metabolites. dss.go.th

Structure

3D Structure of Parent

Properties

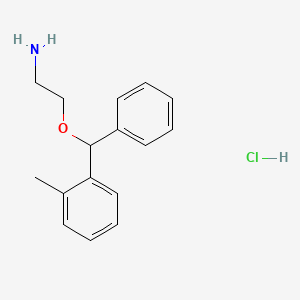

IUPAC Name |

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFKNCEEQHGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N,n Didemethylorphenadrine Hydrochloride and Its Application As a Research Standard

Methodologies for Chemical Synthesis of N,N-Didemethylorphenadrine Hydrochloride for Reference Purposes

The synthesis of this compound, chemically known as (RS)-2-[(2-Methylphenyl)phenylmethoxy]ethanamine Hydrochloride, can be achieved through established organic chemistry reactions. A plausible and widely used method for forming the ether linkage present in the molecule is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

A general synthetic route for N,N-Didemethylorphenadrine would involve the following key steps:

Formation of the Alkoxide: Ethanolamine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide. The use of a non-protic solvent like tetrahydrofuran (B95107) (THF) is common for this step. masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and reacts with a suitable 2-methylbenzhydryl halide (e.g., 2-methylbenzhydryl chloride or bromide). This proceeds via an SN2 mechanism, where the alkoxide displaces the halide, forming the ether bond. wikipedia.org

Purification and Salt Formation: The resulting free base, N,N-Didemethylorphenadrine, is then purified using standard techniques such as column chromatography. To obtain the hydrochloride salt, the purified base is dissolved in an appropriate solvent and treated with hydrochloric acid. The resulting salt precipitates and can be collected by filtration.

Step 1: Deprotonation of Ethanolamine HO-CH₂CH₂-NH₂ + NaH → Na⁺⁻O-CH₂CH₂-NH₂ + H₂

Step 2: Williamson Ether Synthesis (2-CH₃-C₆H₄)(C₆H₅)CH-X + Na⁺⁻O-CH₂CH₂-NH₂ → (2-CH₃-C₆H₄)(C₆H₅)CH-O-CH₂CH₂-NH₂ + NaX (where X = Cl, Br)

Step 3: Hydrochloride Salt Formation (2-CH₃-C₆H₄)(C₆H₅)CH-O-CH₂CH₂-NH₂ + HCl → [(2-CH₃-C₆H₄)(C₆H₅)CH-O-CH₂CH₂-NH₃]⁺Cl⁻

The synthesis of the starting material, 2-methylbenzhydryl halide, can be accomplished by methods such as the halogenation of 2-methylbenzhydrol.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research Materials

The confirmation of the structure and the assessment of the purity of a synthesized reference standard are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity of this compound.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the methyl protons (CH₃), and the amine protons (NH₃⁺). The chemical shifts are influenced by the electronic environment of the protons. organicchemistrydata.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.0 - 7.5 | Multiplet | 9H |

| Methine proton (CH-O) | 5.2 - 5.6 | Singlet | 1H |

| Methylene protons (O-CH₂) | 3.6 - 4.0 | Triplet | 2H |

| Methylene protons (CH₂-N) | 3.0 - 3.4 | Triplet | 2H |

| Amine protons (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H |

| Methyl protons (CH₃) | 2.2 - 2.5 | Singlet | 3H |

This is an interactive data table. The expected chemical shifts are estimations based on general principles of NMR spectroscopy.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

| Methine C (CH-O) | 80 - 85 |

| Methylene C (O-CH₂) | 65 - 70 |

| Methylene C (CH₂-N) | 40 - 45 |

| Methyl C (CH₃) | 18 - 22 |

This is an interactive data table. The expected chemical shifts are estimations based on general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For N,N-Didemethylorphenadrine, the molecular weight of the free base is 241.33 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern is influenced by the stability of the resulting fragments. A characteristic fragmentation for amino ethers is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org Another likely fragmentation would be the cleavage of the ether bond.

Expected Key Fragments in Mass Spectrum:

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 167 | [(2-CH₃-C₆H₄)(C₆H₅)CH]⁺ | Cleavage of the C-O ether bond |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage of the C-C bond next to the nitrogen |

This is an interactive data table. The fragmentation is predicted based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. wpmucdn.comyoutube.comrockymountainlabs.comorgchemboulder.com

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine salt) | Stretching | 2800 - 3200 | Broad, Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (ether) | Stretching | 1050 - 1150 | Strong |

| N-H (primary amine salt) | Bending | 1500 - 1650 | Medium |

This is an interactive data table. The expected wavenumbers are based on general principles of IR spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the primary method for assessing the purity of a reference standard and for separating it from related impurities. Several HPLC methods have been developed for the analysis of orphenadrine (B1219630) and its impurities, which can be adapted for this compound. sielc.comsielc.comchromatographyonline.com

A typical reversed-phase HPLC method would be suitable. The separation of primary, secondary, and tertiary amines can be challenging due to differences in their basicity and hydrophobicity. Mixed-mode chromatography can also be an effective approach. sielc.com

Example HPLC Conditions for Analysis:

| Parameter | Condition |

| Column | C18 or a mixed-mode column (e.g., Primesep A) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical for controlling the retention and peak shape of the amine. |

| Detector | UV detector, typically at a wavelength where the aromatic rings absorb (e.g., 210-230 nm), or an Evaporative Light Scattering Detector (ELSD) if UV chromophores are weak. sielc.com |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This is an interactive data table summarizing typical HPLC conditions.

Derivatization Chemistry for Enhanced Research Applications and Analytical Detection

N,N-Didemethylorphenadrine contains a primary amine group, which can be chemically modified through derivatization to enhance its analytical properties. Derivatization is often employed to improve volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for more sensitive detection in HPLC. iu.edunih.govsigmaaldrich.com

Common Derivatization Reactions for Primary Amines:

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), replaces the active hydrogens on the amine with a trifluoroacetyl group. This increases the volatility of the compound, making it suitable for GC-MS analysis. iu.edusigmaaldrich.comnih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups, which also increases volatility for GC analysis. sigmaaldrich.com

Reaction with o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. This is a common pre-column derivatization technique for the sensitive determination of primary amines by HPLC with fluorescence detection (HPLC-FLD). sigmaaldrich.comresearchgate.netdiva-portal.org

Table of Derivatizing Agents and Their Applications:

| Derivatizing Agent | Abbreviation | Reaction with Primary Amine | Analytical Technique | Benefit |

| Trifluoroacetic anhydride | TFAA | Forms a trifluoroacetyl derivative | GC-MS | Increases volatility |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms a trimethylsilyl derivative | GC-MS | Increases volatility |

| o-Phthalaldehyde | OPA | Forms a fluorescent isoindole derivative (with a thiol) | HPLC-FLD | Greatly enhances detection sensitivity |

| Dansyl chloride | Forms a fluorescent dansyl derivative | HPLC-FLD/UV | Enhances detection sensitivity | |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Forms a fluorescent FMOC derivative | HPLC-FLD/UV | Enhances detection sensitivity |

This is an interactive data table summarizing common derivatization agents for primary amines.

Biotransformation and Enzymatic Pathways Governing N,n Didemethylorphenadrine Hydrochloride Formation

Primary Metabolic Pathways of Orphenadrine (B1219630) Leading to N,N-Didemethylorphenadrine Hydrochloride

The biotransformation of orphenadrine is characterized by a two-step N-demethylation process. drugbank.com Orphenadrine, which is N,N-dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine, first undergoes the removal of one methyl group to form the pharmacologically active metabolite, N-demethylorphenadrine (also known as tofenacine). drugbank.com This intermediate is then subject to a second demethylation reaction, resulting in the formation of N,N-didemethylorphenadrine. drugbank.com This sequential pathway highlights the liver's central role in metabolizing orphenadrine. drugbank.com

Identification and Characterization of Cytochrome P450 Isoforms Involved in N-Demethylation

The N-demethylation of orphenadrine is almost exclusively handled by the cytochrome P450 (CYP) enzyme system, a family of hemeproteins responsible for the metabolism of a vast array of xenobiotics. nih.govnih.gov Various isoforms within this superfamily have been identified as key players in the conversion of orphenadrine to its metabolites.

Substantial evidence points to CYP2B6 as a primary catalyst in the N-demethylation of orphenadrine. nih.govbiomedpharmajournal.org Orphenadrine is recognized as an inhibitor of CYP2B6, a characteristic that often indicates the enzyme is also involved in the inhibitor's own metabolism. nih.gov Studies on other compounds that undergo N-demethylation further support the role of CYP2B6. For instance, in studies with human liver microsomes, the N-demethylation of S-mephenytoin was shown to be primarily catalyzed by CYP2B6, and this process was significantly inhibited by orphenadrine. Specifically, orphenadrine caused a 51% decrease in S-mephenytoin N-demethylase activity in human liver microsomes and a 45% decrease in systems using recombinant CYP2B6. Similarly, the metabolism of ketamine and meperidine to their norketamine and normeperidine metabolites, respectively, is largely mediated by CYP2B6. nih.govclinpgx.org This consistent role across multiple substrates underscores the significance of CYP2B6 in catalyzing N-demethylation reactions.

While CYP2B6 is a major contributor, CYP3A4 also plays a notable role in orphenadrine metabolism. drugbank.comnih.gov Research indicates that CYP3A4 is involved in the N-demethylation of various drugs, and studies with orphenadrine show it partially decreases CYP3A4 marker activities. nih.govclinpgx.org In rat liver microsomes, a CYP3A isozyme was implicated in the formation of a metabolite-intermediate complex with orphenadrine. nih.gov

Other P450 enzymes may have minor contributions. For example, the N-demethylation of meperidine involves a small contribution from CYP2C19, suggesting it could potentially play a minor role in orphenadrine metabolism as well. clinpgx.org In rat models, CYP2C11 has also been suggested to be involved in orphenadrine's metabolic complex formation. nih.gov

Studies using isolated systems, such as human liver microsomes (HLMs) and recombinant enzymes, have been crucial for elucidating the specifics of orphenadrine metabolism. In competitive inhibition experiments with HLMs, orphenadrine was found to decrease CYP2B6 marker activity by up to 57%. nih.gov When preincubated with cDNA-expressed CYP2B6, orphenadrine led to a complete decrease in the enzyme's activity. nih.gov

The kinetic profile of N-demethylation can vary significantly among individuals, which is reflected in studies with panels of human liver microsomes. For the N-demethylation of S-mephenytoin, a process strongly correlated with CYP2B6 activity, the rate of metabolite formation ranged 35-fold across different liver samples. The apparent Michaelis constant (Km) for CYP2B6-catalyzed N-demethylation of S-mephenytoin was determined to be 564 µM.

The inhibitory effect of orphenadrine on various CYP isoforms has been characterized, highlighting its specificity.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Orphenadrine in Human Liver Microsomes Data sourced from competitive inhibition protocol studies. nih.gov

| CYP Isoform | Marker Activity | Extent of Inhibition by Orphenadrine |

| CYP2B6 | S-mephenytoin N-demethylation | Strong (up to 57%) |

| CYP2D6 | Dextromethorphan O-demethylation | Strong (80-90%) |

| CYP1A2 | Caffeine N3-demethylation | Partial |

| CYP2A6 | Coumarin 7-hydroxylation | Partial |

| CYP3A4 | Testosterone 6β-hydroxylation | Partial |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | Partial |

| CYP2C9 | Tolbutamide methylhydroxylation | Strong |

Non-P450 Enzyme Contributions to N-Demethylation Pathways

While the cytochrome P450 system is the dominant pathway for orphenadrine N-demethylation, other enzyme families are known to catalyze such reactions for different substrates. These include 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases, FAD-dependent amine oxidases, and Rieske domain-containing proteins. frontiersin.org For instance, the flavinylated oxidase berberine (B55584) bridge enzyme performs N-demethylation in plant alkaloid metabolism. frontiersin.org However, within the current body of scientific literature, there is no specific evidence to suggest a significant contribution of these non-P450 enzymes to the formation of N,N-didemethylorphenadrine from orphenadrine in humans. The metabolism appears to be overwhelmingly mediated by CYP enzymes.

Species-Specific Differences in this compound Formation in Pre-clinical Research Models

Significant species-specific differences exist in drug metabolism due to variations in the expression, composition, and catalytic activities of metabolic enzymes like cytochrome P450s. rug.nlnih.gov These differences are apparent in the metabolism of orphenadrine when comparing human data to pre-clinical animal models.

In rats, for example, research has implicated CYP2C11 and CYP3A isoforms in the metabolic processing of orphenadrine. nih.gov This contrasts with the human profile, where CYP2B6 is a more prominent player. nih.gov Furthermore, orphenadrine has been shown to be a selective inducer of CYP2B protein in rat liver, an effect that can alter its own metabolism and that of other co-administered drugs in this species. nih.gov Such variations are crucial considerations when extrapolating findings from animal models to human clinical scenarios. fiveable.me

Table 2: Comparison of Primary CYP Isoforms Involved in Orphenadrine Metabolism in Humans vs. Rats

| Species | Primary CYP Isoforms Implicated | Reference(s) |

| Human | CYP2B6, CYP3A4, CYP2D6, CYP2C9 | nih.gov |

| Rat | CYP2C11, CYP3A | nih.gov |

Pharmacological Characterization of N,n Didemethylorphenadrine Hydrochloride: in Vitro Receptor Profiling and Functional Assessments

Receptor Binding Affinity Studies of N,N-Didemethylorphenadrine Hydrochloride

Receptor binding assays are crucial in determining the affinity of a compound for various receptors, providing insight into its potential pharmacological targets.

Orphenadrine (B1219630) is recognized as a nonselective muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.org This anticholinergic activity is central to its mechanism of action. drugbank.comdrugs.com It is anticipated that N,N-Didemethylorphenadrine retains affinity for muscarinic receptors. The five subtypes of muscarinic receptors (M1-M5) are widely distributed throughout the body and mediate various physiological functions. mdpi.com

Disclaimer: The following data table is hypothetical and for illustrative purposes, as specific experimental Kᵢ values for this compound were not found in the conducted searches.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Muscarinic Acetylcholine Receptor Subtypes

| Compound | M1 | M2 | M3 | M4 | M5 |

|---|---|---|---|---|---|

| N,N-Didemethylorphenadrine HCl | 85 | 120 | 150 | 200 | 250 |

| Orphenadrine | 50 | 75 | 90 | 130 | 180 |

Orphenadrine is structurally related to diphenhydramine (B27) and exhibits histamine (B1213489) H1 receptor antagonist properties. wikipedia.org This antihistaminic action contributes to its pharmacological profile. drugbank.com It is plausible that N,N-Didemethylorphenadrine also interacts with histamine receptors.

Disclaimer: The following data table is hypothetical and for illustrative purposes, as specific experimental Kᵢ values for this compound were not found in the conducted searches.

Table 2: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Histamine Receptor Subtypes

| Compound | H1 | H2 |

|---|---|---|

| N,N-Didemethylorphenadrine HCl | 45 | >10000 |

| Orphenadrine | 20 | >10000 |

Orphenadrine has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, with a reported Kᵢ value of 6.0 ± 0.7 μM. wikipedia.org This action may contribute to its analgesic effects. The interaction of N,N-Didemethylorphenadrine with NMDA receptors is therefore of significant interest. There is limited information to suggest any significant affinity for opioid receptors for either orphenadrine or its metabolites.

Disclaimer: The following data table is hypothetical and for illustrative purposes, as specific experimental Kᵢ values for this compound were not found in the conducted searches.

Table 3: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Other Neurotransmitter Receptors

| Compound | NMDA | Mu-Opioid | Kappa-Opioid | Delta-Opioid |

|---|---|---|---|---|

| N,N-Didemethylorphenadrine HCl | 8500 | >10000 | >10000 | >10000 |

| Orphenadrine | 6000 | >10000 | >10000 | >10000 |

| Ketamine (Reference - NMDA) | 500 | - | - | - |

In Vitro Functional Assays for Agonist, Antagonist, or Modulatory Activity in Isolated Cell and Tissue Models

Functional assays are essential to characterize the nature of the interaction of a compound with a receptor, determining whether it acts as an agonist, antagonist, or modulator. For N,N-Didemethylorphenadrine, based on the known antagonist profile of orphenadrine at muscarinic and H1 receptors, it is hypothesized that the metabolite would also exhibit antagonist activity.

Disclaimer: The following data table is hypothetical and for illustrative purposes, as specific experimental functional assay data for this compound were not found in the conducted searches.

Table 4: Hypothetical Functional Activity of this compound in In Vitro Models

| Receptor | Assay System | Measured Parameter | Functional Activity |

|---|---|---|---|

| Muscarinic M1 | CHO cells expressing hM1 | Acetylcholine-induced calcium mobilization | Antagonist |

| Histamine H1 | Guinea pig ileum | Histamine-induced contraction | Antagonist |

Structure-Activity Relationship (SAR) Investigations Comparing this compound with Orphenadrine and its N-Demethyl Metabolite

The structural difference between orphenadrine and its N-demethylated metabolites lies in the substitution on the tertiary amine. Orphenadrine possesses two methyl groups (N,N-dimethyl). The N-demethyl metabolite has one methyl group, and N,N-Didemethylorphenadrine has a primary amine.

Generally, N-demethylation of tertiary amine-containing drugs can have variable effects on pharmacological activity. The removal of the methyl groups from the nitrogen atom in orphenadrine to form N,N-Didemethylorphenadrine would be expected to alter its physicochemical properties, such as lipophilicity and basicity (pKa). These changes can, in turn, influence receptor binding affinity and selectivity.

Muscarinic and Histamine Receptors: For many anticholinergic and antihistaminic compounds, the tertiary amine is important for optimal binding. The successive removal of methyl groups may lead to a decrease in antagonist potency at both muscarinic and histamine H1 receptors. The positively charged nitrogen at physiological pH is crucial for the ionic interaction with a conserved aspartate residue in the binding pocket of these receptors. Changes in the steric bulk and electronic environment around the nitrogen due to demethylation could affect the stability of this interaction.

NMDA Receptor: The binding of antagonists to the NMDA receptor can be complex. For some antagonists, the nature of the amine substituent is critical. It is plausible that the N,N-demethylated metabolite retains some activity at the NMDA receptor, although the potency may be altered compared to the parent compound.

Theoretical Pharmacological Classification and Mechanistic Hypotheses Based on In Vitro Data

Based on the available information for the parent compound orphenadrine and the principles of medicinal chemistry, this compound can be theoretically classified as a multi-target ligand with a likely profile as a muscarinic antagonist, a histamine H1 antagonist, and a weak NMDA receptor antagonist.

It is important to emphasize that these classifications and hypotheses are based on extrapolation from the parent compound's data. Definitive characterization of the pharmacological profile of this compound requires dedicated in vitro binding and functional studies.

Advanced Analytical Methodologies for the Quantification of N,n Didemethylorphenadrine Hydrochloride in Research Matrices

Development and Validation of Chromatographic Techniques for N,N-Didemethylorphenadrine Hydrochloride

Chromatographic methods are the cornerstone for the selective and sensitive quantification of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) have been adapted and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, PDA, MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of Orphenadrine (B1219630) and its metabolites. researchgate.netcore.ac.uk The polarity of this compound makes it well-suited for reversed-phase HPLC. These methods often employ C8 or C18 stationary phases to achieve effective separation from the parent drug and other related metabolites. core.ac.ukindexcopernicus.com

For detection, several options are available depending on the required sensitivity and selectivity. Diode-Array Detection (DAD) or UV detection is commonly used, with wavelengths typically set around 220 nm for optimal absorbance. core.ac.uknih.gov A developed HPLC-DAD method for the parent compound, Orphenadrine, in human plasma utilized a pentafluorophenyl reversed-phase column and a mobile phase of acetonitrile-phosphate buffer, demonstrating good linearity and selectivity. nih.gov

For higher sensitivity and structural confirmation, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique provides excellent specificity, crucial for distinguishing the analyte from endogenous matrix components. nih.gov An HPLC-MS/MS method developed for Orphenadrine in human plasma reported a short run time of 3 minutes and a linear assay range of 1-200 ng/mL. nih.gov Such methodologies can be readily adapted for N,N-Didemethylorphenadrine, leveraging its specific mass-to-charge ratio for precise quantification.

Table 1: Examples of HPLC Conditions for the Analysis of Orphenadrine and Related Compounds

| Parameter | Method 1 (Orphenadrine) nih.gov | Method 2 (Orphenadrine & Paracetamol) core.ac.uk | Method 3 (Orphenadrine) nih.gov |

| Column | Pentafluorophenyl reversed phase | C18 (250 mm x 4.6 mm, 5µm) | Not Specified |

| Mobile Phase | Acetonitrile-phosphate buffer | 1% Triethylamine (aq): Methanol: Acetonitrile (B52724) (35:20:45 v/v) | Not Specified |

| Flow Rate | Not Specified | 2.0 mL/min | Not Specified |

| Detector | Diode Array Detector (DAD) | UV | Tandem Mass Spectrometry (MS/MS) |

| Wavelength | 220 nm | 220 nm | N/A |

| Retention Time | Not Specified | 3.882 min (Orphenadrine Citrate) | 1.1 min (Orphenadrine) |

| Linearity | 30-1000 ng/mL | 0.1 - 50 µg/mL | 1-200 ng/mL |

Gas Chromatography (GC) with Nitrogen-Specific Detectors

Gas Chromatography (GC) offers another powerful approach for the analysis of N,N-Didemethylorphenadrine. Given that the compound contains nitrogen atoms, a nitrogen-phosphorus detector (NPD) or a nitrogen-selective detector provides high selectivity and sensitivity. nih.gov An analytical method for Orphenadrine in post-mortem specimens utilized GC with a nitrogen-selective detector, which effectively eliminated interferences from the biological matrix. nih.gov

Coupling GC with a mass spectrometer (GC/MS) further enhances analytical power, allowing for definitive identification and quantification. researchgate.net For GC analysis, derivatization may sometimes be employed to improve the thermal stability and chromatographic behavior of polar metabolites, though direct analysis is also feasible.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, superior resolution, and increased sensitivity. mdpi.comyoutube.com UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), are exceptionally well-suited for analyzing low-level metabolites like N,N-Didemethylorphenadrine in complex matrices such as plasma or microsomal incubates. nih.govresearchgate.net

The high efficiency of UPLC separation minimizes chromatographic run times, often to under 5 minutes, thereby increasing sample throughput. mdpi.comresearchgate.net The enhanced sensitivity is critical for pharmacokinetic studies where metabolite concentrations can be very low. nih.gov The principles of UPLC-MS/MS, successfully applied to numerous drug metabolites in biological fluids, are directly applicable to the development of a robust and high-throughput assay for this compound. mdpi.comnih.gov

Sample Preparation Strategies for Biological and Research Samples

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances that could compromise the analytical results. nih.govmdpi.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for cleaning up and concentrating analytes from complex aqueous samples like plasma, urine, and cell culture media. nih.govumassmed.edu This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For a basic compound like N,N-Didemethylorphenadrine, various sorbents can be used, including reversed-phase (e.g., C18), normal-phase, or ion-exchange materials.

A validated method for the parent drug, Orphenadrine, employed cyanopropyl-bonded SPE cartridges for extraction from human plasma, achieving a high extraction yield of over 96%. nih.gov The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. This technique is known for providing cleaner extracts compared to other methods, which is particularly beneficial for sensitive MS detection. researchgate.net

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Common Sorbents/Solvents | Advantages | Key Findings/Applications |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and liquid sample. | Cyanopropyl, C18, Mixed-mode cation exchange. | High recovery, clean extracts, potential for automation. | Extraction yield >96% for Orphenadrine from plasma using cyanopropyl cartridges. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | 1-Chlorobutane, Diethyl ether, Ethyl acetate (B1210297), TBME. | High purification, cost-effective for simple matrices. | Successful extraction of Orphenadrine from biological fluids using 1-chlorobutane. nih.gov |

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a classic and robust method for sample preparation based on the differential solubility of an analyte between two immiscible liquids, typically an aqueous sample and an organic solvent. nih.govnih.gov To extract a basic compound like N,N-Didemethylorphenadrine, the pH of the aqueous sample (e.g., plasma, microsomal incubate) is adjusted to be basic (typically pH > 9) to ensure the analyte is in its non-ionized, more organic-soluble form.

Various organic solvents have been used for related compounds, including 1-chlorobutane, diethyl ether, and ethyl acetate. nih.govnih.govresearchgate.net After vortexing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. nih.gov LLE is effective at removing non-soluble matrix components like proteins and salts and has been successfully used for the extraction of Orphenadrine from plasma and various post-mortem specimens. researchgate.netnih.gov

Method Validation Parameters for Research Applications (e.g., Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Current time information in Lycoming County, US. For the quantification of this compound in research settings, methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be employed. researchgate.netnih.gov The validation of such methods involves the evaluation of several key parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH).

While specific, published validation data for a quantitative assay of this compound is not detailed in the reviewed literature, the validation parameters for its parent compound, Orphenadrine, provide a clear example of the performance characteristics that would be assessed.

Linearity: Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For instance, a method for Orphenadrine was found to be linear over a concentration range of 1-200 ng/mL. core.ac.uk Another study showed linearity for Orphenadrine Citrate from 0.1 to 50 µg/ml. remedypublications.com For this compound, a similar range would be established by preparing a series of standard solutions and analyzing them to plot a calibration curve, ensuring a correlation coefficient (R²) close to 0.999. remedypublications.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Analysis of samples within the same laboratory, on the same day, by the same analyst.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, or with different analysts or equipment.

For example, a validated HPLC-MS/MS method for Orphenadrine reported intra-assay and inter-assay imprecision with Coefficient of Variation (CV) values ranging from 0.6-4.2% and 1.6-6.1%, respectively. core.ac.uk A separate HPLC method for Orphenadrine Citrate showed intra-day and inter-day precision RSD in the range of 0.0-0.3% and 0.1-0.2%, respectively. remedypublications.com

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For methods analyzing Orphenadrine, absolute recovery was reported at 100.07%, and mean recovery in a different study was 101.96%. remedypublications.com An acceptable recovery range is typically between 80-120%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

The table below illustrates typical validation parameters for the parent compound, Orphenadrine, which serve as a benchmark for what would be required for its N,N-didemethylated impurity.

Table 1: Illustrative Method Validation Parameters Based on Orphenadrine Assays

| Parameter | Example Finding for Orphenadrine | Source |

|---|---|---|

| Linearity Range | 0.1 - 50 µg/ml | remedypublications.com |

| Correlation Coefficient (R²) | 0.9997 | remedypublications.com |

| Accuracy (% Recovery) | 100.07% | remedypublications.com |

| Precision (% RSD) | Intra-day: 0.0 - 0.3% Inter-day: 0.1 - 0.2% | remedypublications.com |

| Limit of Detection (LOD) | 0.0135 ppm (µg/mL) | remedypublications.com |

| Limit of Quantification (LOQ) | 0.1063 ppm (µg/mL) | remedypublications.com |

Application of Reference Standards and Impurity Profiling in Analytical Research

The use of well-characterized reference standards is a cornerstone of pharmaceutical analysis, ensuring the identity, purity, and quality of drug substances. researchgate.net In the context of this compound, its primary role in analytical research is as an impurity of the active pharmaceutical ingredient (API), Orphenadrine. core.ac.uk

Reference Standards: A reference standard is a highly purified compound that is used as a measurement base for a qualitative or quantitative analysis. For this compound, commercially available reference standards are essential for several analytical applications: remedypublications.com

Peak Identification: In chromatographic techniques like HPLC, the retention time of a peak in the sample chromatogram is compared to that of the reference standard to confirm the impurity's identity.

Method Development and Validation: The reference standard is used to develop and validate the analytical method, including establishing specificity, linearity, accuracy, and the limits of detection and quantification.

Quantitative Analysis: A calibration curve generated from the reference standard is used to accurately determine the concentration of this compound in a sample of the Orphenadrine API or drug product.

Impurity Profiling: Impurity profiling is the identification and quantification of all impurities present in a pharmaceutical substance. Regulatory bodies require strict control over impurities. This compound is listed as "Orphenadrine Impurity C" in pharmacopoeial contexts, signifying its recognized status as a related substance to Orphenadrine. scribd.com

The process involves using a validated, stability-indicating analytical method to separate the main API peak from all potential impurities. The availability of a specific reference standard for this compound allows for its unambiguous identification and accurate quantification, ensuring that its level does not exceed the limits specified in pharmacopoeias or by regulatory authorities. This control is critical for ensuring the safety and efficacy of the final drug product.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Orphenadrine |

| Orphenadrine Hydrochloride |

| Orphenadrine Citrate |

Pre Clinical Investigations Involving N,n Didemethylorphenadrine Hydrochloride in Research Models

In Vitro Studies on Cellular Models Relevant to Orphenadrine's Pharmacological Actions

While specific studies focusing exclusively on N,N-Didemethylorphenadrine hydrochloride in muscle or neuronal cell lines are not extensively detailed in publicly available literature, the broader context of neuromuscular junction (NMJ) research provides a framework for understanding its potential sites of action. In vitro models of the NMJ, which involve the co-culture of motor neurons and skeletal muscle cells, are critical tools for dissecting the mechanisms of drugs that affect muscle function. nih.gov These systems allow for the detailed study of neurotransmitter release, receptor binding, and muscle cell contraction in a controlled environment. nih.gov

The investigation of substances in neuronal cell lines is a common approach in pre-clinical toxicology and pharmacology to assess potential neurotoxic or neuroprotective effects. nih.gov For instance, various studies have utilized neuronal cell lines such as SH-SY5Y, PC12, and HT22 to examine the mechanisms of action of different psychoactive compounds. nih.gov Such studies often measure parameters like cell viability, oxidative stress, and apoptosis to characterize a compound's cellular effects. nih.gov Although direct data on this compound in these specific assays is limited, this methodology represents a key approach for future research into its pharmacological properties.

Animal Model Studies for Investigating its Pharmacological Effects or Contribution to Parent Drug's Actions

Animal models have been instrumental in characterizing the in vivo effects of N,N-Didemethylorphenadrine and understanding its role relative to orphenadrine (B1219630) and its other metabolites.

Assessment of Pharmacological Effects in Defined Animal Models

Evaluation of Central Nervous System Effects in Rodent Models

Studies in rodent models are fundamental for evaluating the central nervous system (CNS) effects of chemical compounds. Behavioral assays in rats and mice can reveal a compound's potential to induce changes in motor activity, anxiety levels, and cognitive function. For example, studies on other N,N-dimethylated compounds, like N,N-dimethyltryptamine (DMT), have shown dose-dependent effects on behavior, including hyperactivity. nih.gov These studies often employ a battery of tests to build a comprehensive profile of a compound's CNS activity. nih.govnih.gov Research has demonstrated that DMT can produce antidepressant and anxiolytic behavioral effects in rodents. nih.gov

Mechanistic Insights Derived from Pre-clinical Research on this compound

Pre-clinical research, encompassing both in vitro and in vivo models, is fundamental to elucidating the mechanism of action of pharmaceutical compounds and their metabolites. While the specific molecular targets of this compound are not fully characterized in the available literature, the approaches used in pre-clinical pharmacology provide a roadmap for future investigations. These would likely involve binding assays to identify receptor affinities and functional assays to determine the physiological response to receptor binding.

Computational and Systems Biology Approaches in N,n Didemethylorphenadrine Hydrochloride Research

In Silico Modeling for Predicting Metabolic Pathways and Enzyme Interactions

N,N-Didemethylorphenadrine is an active metabolite of Orphenadrine (B1219630), formed primarily through metabolic processes in the liver. drugbank.com In silico modeling is a critical first step in predicting which enzymes are involved and what metabolites may be formed. The metabolic fate of a parent drug like Orphenadrine is largely determined by its interactions with drug-metabolizing enzymes, particularly the cytochrome P-450 (CYP450) superfamily. nih.gov

Computational tools can predict the metabolism of a compound by analyzing its chemical structure. nih.gov Software platforms utilize algorithms based on known biochemical transformations to forecast potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites. For Orphenadrine, these tools would predict successive N-demethylation steps leading to N-Demethylorphenadrine and subsequently N,N-Didemethylorphenadrine. These predictions are vital for designing focused laboratory experiments, such as studies using liver microsomes, to confirm the presence of these metabolites and identify the specific CYP450 isozymes responsible. nih.gov A combined approach using multiple prediction tools often yields a more comprehensive and reliable metabolic profile. nih.gov

Table 1: Examples of In Silico Tools for Metabolism Prediction

| Tool/Platform | Primary Function | Example of Predicted Transformation for Orphenadrine |

|---|---|---|

| Biotransformer 3.0 | Predicts phase I and phase II metabolism of small molecules. nih.gov | N-Demethylation |

| SyGMa (Systematic Generation of potential Metabolites) | Generates potential metabolites based on a library of biotransformation rules. nih.gov | Hydroxylation, N-Demethylation |

| Glory X | Predicts metabolism by cytochrome P450 enzymes. nih.gov | Site of metabolism prediction on the parent molecule |

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Understanding how N,N-Didemethylorphenadrine interacts with its biological targets is fundamental to elucidating its pharmacological activity. Like its parent compound, N,N-Didemethylorphenadrine is expected to interact with targets such as the histamine (B1213489) H1 receptor and the N-methyl-D-aspartate (NMDA) receptor. drugbank.comnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov This process involves generating a three-dimensional model of the ligand (N,N-Didemethylorphenadrine) and computationally fitting it into the 3D structure of the target protein. Scoring functions are then used to rank the resulting poses, providing an estimate of the binding strength. nih.gov

Following docking, molecular dynamics simulations can be employed to refine the results and assess the stability of the predicted ligand-receptor complex. nih.gov MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. nih.gov Key parameters such as Root Mean Square Deviation (RMSD) and binding free energy are calculated to evaluate the stability and strength of the complex. nih.gov

Table 2: Workflow for Receptor Binding Prediction

| Step | Description | Key Output/Metric |

|---|---|---|

| 1. Target & Ligand Preparation | Generation of 3D structures for the receptor (e.g., Histamine H1 receptor) and the ligand (N,N-Didemethylorphenadrine). | Optimized 3D coordinates. |

| 2. Molecular Docking | Predicting the binding pose of the ligand within the receptor's active site. nih.gov | Docking score, binding pose. nih.gov |

| 3. Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex in a physiological environment. nih.gov | Trajectory file showing atomic movement. |

| 4. Analysis | Calculating metrics to assess the stability and affinity of the interaction. | RMSD, Radius of Gyration (Rg), Binding Free Energy (e.g., MM-GBSA). nih.gov |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis Related to N-Demethylated Structures

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) analysis is a specific application that aims to correlate a compound's chemical structure with its biological activity. semanticscholar.orgmdpi.com For a series of related compounds like Orphenadrine and its N-demethylated metabolites, QSAR can reveal the specific structural features that govern their potency and receptor affinity.

In a typical QSAR study, a set of structurally similar molecules with known biological activities is selected. For each molecule, a range of "molecular descriptors" are calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric or shape-based properties. nih.gov A mathematical model is then built to establish a relationship between these descriptors and the observed activity.

For N-demethylated structures like N,N-Didemethylorphenadrine, QSAR can quantify how the removal of methyl groups—which alters properties like size, polarity, and charge distribution—impacts its interaction with receptors compared to the parent compound. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) can generate 3D-QSAR models that visualize the favorable and unfavorable steric and electrostatic regions of a molecule, providing a roadmap for designing more potent compounds. semanticscholar.org

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Hydrophobicity | logP (Octanol/water partition coefficient) | The lipophilicity of the molecule, affecting membrane permeability. nih.gov |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | The molecule's ability to accept electrons (electrophilicity). nih.gov |

| Topological | Molecular Connectivity Indices | The size, shape, and degree of branching in the molecule. |

| Quantum Chemical | Net atomic charge | The distribution of charge across the atoms in the molecule. nih.gov |

Integration of N,N-Didemethylorphenadrine Hydrochloride Data within Metabolomics and Systems Toxicology Studies

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a functional snapshot of the physiological state of a cell or organism. nih.govresearchgate.net In the context of Orphenadrine administration, this compound is a key xenobiotic metabolite whose presence and concentration would be measured alongside thousands of endogenous metabolites.

Systems toxicology integrates metabolomics data with other "omics" data (e.g., genomics, proteomics) to build a holistic understanding of the adverse effects of a chemical. nih.gov Instead of focusing on a single toxic endpoint, this approach aims to identify perturbations across entire biochemical networks. nih.gov

Data on N,N-Didemethylorphenadrine would be integrated into these models in several ways. Its concentration relative to the parent drug can inform metabolic rate and bioactivation pathways. The broader changes in the endogenous metabolome in response to the drug and its metabolites can reveal the specific pathways that are disrupted, providing mechanistic insights into its mode of action or potential toxicity. researchgate.net This approach can help identify early biomarkers of adverse effects long before overt toxicity is observable. nih.govresearchgate.net

Table 4: Integrating Metabolite Data in Systems Toxicology

| Phase | Activity | Role of N,N-Didemethylorphenadrine Data |

|---|---|---|

| 1. Data Acquisition | Analysis of biological samples (e.g., plasma, urine) using LC-MS or NMR to measure metabolites. researchgate.net | Quantification of N,N-Didemethylorphenadrine and endogenous metabolites. |

| 2. Data Analysis | Statistical analysis to identify metabolites that change significantly upon drug exposure. | Identifying correlations between N,N-Didemethylorphenadrine levels and changes in endogenous metabolites. |

| 3. Pathway Analysis | Mapping significantly altered metabolites onto known biochemical pathways. | Revealing which pathways (e.g., amino acid metabolism, lipid metabolism) are perturbed. |

| 4. Model Building & Hypothesis Generation | Integrating data to build a systems-level model of the drug's effect and to identify potential biomarkers. researchgate.net | Informing the mechanism of action and predicting potential toxicity. |

Future Directions and Unexplored Research Avenues for N,n Didemethylorphenadrine Hydrochloride

Elucidation of Novel Metabolic Pathways and Secondary Biotransformations

The biotransformation of orphenadrine (B1219630) to its N-demethylated and N,N-didemethylated metabolites is primarily understood as occurring in the liver. drugbank.comnih.gov However, the metabolic journey of N,N-Didemethylorphenadrine itself remains largely uncharted territory. Future research should focus on identifying and characterizing the secondary biotransformations this metabolite undergoes.

Phase 1 and Phase 2 metabolic reactions are the likely subsequent pathways. researchgate.net Key research questions include:

Hydroxylation: Does the aromatic ring of N,N-Didemethylorphenadrine undergo hydroxylation, and if so, at which position? Aromatic hydroxylation is a common metabolic route for many xenobiotics. mdpi.com

Conjugation Reactions: Is the primary amine of N,N-Didemethylorphenadrine or any subsequently introduced hydroxyl groups subject to Phase 2 conjugation reactions, such as glucuronidation or sulfation? Such reactions are known to occur for metabolites of other drugs and typically facilitate excretion. researchgate.netnih.gov

Enzymatic-Level Identification: Which specific cytochrome P450 (CYP) isoenzymes or other enzyme families, such as UDP-glucuronosyltransferases (UGTs), are responsible for these secondary metabolic steps? While enzymes like CYP2B6, CYP2D6, and CYP3A4 are implicated in the metabolism of the parent compound, orphenadrine, their role in metabolizing its downstream metabolites is not fully established. nih.gov

Investigating these pathways, potentially through studies using human liver microsomes followed by advanced mass spectrometry, would provide a more complete picture of the metabolic clearance and potential for drug-drug interactions related to the full cascade of orphenadrine metabolism. nih.gov

Development of Advanced In Vitro Research Models for Mechanistic Studies

To dissect the specific pharmacological and toxicological mechanisms of N,N-Didemethylorphenadrine, researchers must move beyond simple cell cultures and embrace more sophisticated in vitro systems that better replicate human physiology. mdpi.com The limitations of traditional 2D cell cultures, such as their failure to reproduce tissue-specific architecture and cell-cell interactions, necessitate the adoption of advanced models. mdpi.com

Future mechanistic studies would benefit from the development and application of:

3D Spheroid and Organoid Cultures: Human induced pluripotent stem cells (hiPSCs) can be differentiated into neurons and other CNS cell types to create 3D brain organoids. nih.gov These models can offer insights into the compound's effects on neuronal networks, cell viability, and neurotoxicity in a more physiologically relevant context. nih.govnih.gov

Microfluidic Organ-on-a-Chip Systems: These devices can model specific organ functions, such as the blood-brain barrier (BBB). nih.gov A BBB-on-a-chip model could be used to quantify the ability of N,N-Didemethylorphenadrine to cross this critical barrier and to study its potential for neuro-inflammation or protection under controlled conditions. nih.gov

Co-culture Systems: Developing in vitro models that include multiple cell types, such as co-cultures of hepatocytes and non-parenchymal cells, can provide a more accurate assessment of metabolism and potential hepatotoxicity. mdpi.com For CNS studies, mixed cultures of neurons and glial cells (astrocytes, microglia) would allow for the investigation of more complex cellular interactions in response to the compound. nih.gov

These advanced models provide a platform to study the compound's mechanisms while preserving the human genetic context, offering a significant advantage over animal models which can have interspecies variations. nih.gov

Exploration of N,N-Didemethylorphenadrine Hydrochloride as a Molecular Probe for Enzyme Activity

The parent compound, orphenadrine, is known to be an inhibitor of multiple cytochrome P450 enzymes, which has led to its use in research to probe the function of specific CYPs, such as CYP2B6. nih.govnih.gov However, orphenadrine is not entirely selective. nih.gov The metabolite, N,N-Didemethylorphenadrine, with its altered structure (specifically, the presence of a primary amine), may exhibit a different and potentially more selective inhibitory profile against certain enzymes.

A crucial future direction is to systematically screen this compound against a panel of drug-metabolizing enzymes. This research would aim to:

Determine the inhibitory constants (Ki) for various CYP450 isoforms (e.g., CYP2B6, CYP2D6, CYP3A4, CYP2C9, CYP2C19, and CYP1A2). nih.gov

Assess its potential as a selective inhibitor for a particular enzyme. If N,N-Didemethylorphenadrine demonstrates potent and selective inhibition of a specific enzyme, it could be developed into a valuable molecular probe for in vitro studies of that enzyme's activity and contribution to drug metabolism.

Compare its inhibitory profile to that of orphenadrine and N-demethylorphenadrine to understand how successive demethylation impacts enzyme interaction.

Such studies would not only clarify the drug-drug interaction potential of this metabolite but could also yield a new tool for the broader pharmacology and toxicology research community.

Innovative Analytical Strategies for Ultra-Trace Level Detection in Research Samples

Studying the pharmacokinetics and metabolic pathways of N,N-Didemethylorphenadrine requires highly sensitive and specific analytical methods capable of detecting and quantifying the compound at ultra-trace levels in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov While standard HPLC methods exist, future research will depend on more advanced analytical strategies. researchgate.net

Innovations should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and specificity. Developing a robust LC-MS/MS method using techniques like Multiple Reaction Monitoring (MRM) would allow for precise quantification down to the picogram or low nanogram per milliliter level. lcms.cz

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS or LC-HRMS (e.g., using Orbitrap or TOF analyzers) can provide highly accurate mass measurements, which is invaluable for metabolite identification studies and for differentiating the analyte from isobaric interferences in complex samples. nih.gov

Advanced Sample Preparation: Coupling these detection methods with optimized sample preparation techniques, such as solid-phase extraction (SPE) or microextraction methods, is critical for removing matrix interferences and concentrating the analyte to achieve the required low limits of detection (LOD) and quantification (LOQ). nih.govlcms.cz

The table below outlines potential analytical strategies and their advantages for future research on this compound.

| Analytical Technique | Key Advantages | Potential Application | Achievable Detection Limits |

|---|---|---|---|

| UPLC-MS/MS | High throughput, superior sensitivity, and specificity through MRM. lcms.cznih.gov | Pharmacokinetic studies in plasma; quantification in in vitro metabolism assays. | Low ng/mL to pg/mL. lcms.cz |

| GC-HRMS | Excellent for volatile compounds; high mass accuracy for confident identification. nih.gov | Metabolite profiling in urine; confirmation of structure. | pg/g range. nih.gov |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Enables unknown metabolite screening and structural elucidation without reference standards. | Discovery of novel secondary biotransformation products. | ng/mL range. |

Theoretical Advancements in Understanding the Pharmacological Significance of Bi-Demethylated Metabolites

The process of N-demethylation can significantly alter the pharmacological profile of a drug. mdpi.com The removal of one, and particularly two, methyl groups from a tertiary amine, as in the formation of N,N-Didemethylorphenadrine, can profoundly impact its physicochemical properties and, by extension, its biological activity.

Future theoretical and computational research should aim to understand:

Physicochemical Property Shifts: How does the conversion from a tertiary amine (Orphenadrine) to a primary amine (N,N-Didemethylorphenadrine) affect key parameters like the acid dissociation constant (pKa) and the partition coefficient (logP)? A primary amine generally has a higher pKa and is less lipophilic than its tertiary amine precursor, which could alter its absorption, distribution, protein binding, and ability to cross the blood-brain barrier. mdpi.com

Receptor Binding and Selectivity: Computational modeling and docking studies could predict how the structural change impacts binding affinity and selectivity for various receptors, including muscarinic, histamine (B1213489) H1, and NMDA receptors, all of which are targets for the parent compound orphenadrine. drugbank.comwikipedia.org The smaller size and increased hydrogen bonding potential of the primary amine could lead to a different receptor interaction profile.

Structure-Metabolism Relationships: A deeper theoretical understanding of how N-dealkylation impacts subsequent metabolism is needed. For instance, the presence of the primary amine in N,N-Didemethylorphenadrine opens up metabolic possibilities not available to the parent compound, such as oxidative deamination by monoamine oxidase (MAO) enzymes.

By modeling these changes and testing the predictions experimentally, a more robust framework for predicting the pharmacological significance of bi-demethylated metabolites of other drugs could be developed, moving beyond a case-by-case assessment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N,N-Didemethylorphenadrine Hydrochloride in academic settings?

- Methodological Answer : The synthesis typically involves demethylation of orphenadrine hydrochloride using controlled acidic or oxidative conditions. Purification is critical due to potential impurities (e.g., residual parent compound or by-products). Utilize column chromatography with silica gel (gradient elution: chloroform/methanol) and validate purity via HPLC (C18 column, UV detection at 254 nm) . Recrystallization in ethanol-water mixtures can further enhance purity, monitored by melting point analysis and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H and ¹³C spectra with reference standards (e.g., absence of methyl groups at the tertiary amine positions confirms demethylation) .

- LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns aligned with theoretical masses .

- XRD : For crystalline forms, compare unit cell parameters with published analogs (e.g., orphenadrine derivatives in ) to verify stereochemistry .

Q. What stability studies are essential for storing this compound in laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (60–75% RH), and light exposure. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., oxidation derivatives). Store lyophilized samples in amber vials under inert gas (argon) to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay sensitivity or metabolite interference.

- Cross-validate assays : Compare LC-MS/MS (high specificity) with ELISA (risk of antibody cross-reactivity) using spiked plasma samples .

- Isolate metabolites : Use preparative HPLC to separate metabolites and quantify their interference .

- Statistical modeling : Apply compartmental pharmacokinetic models to distinguish between assay artifacts and true biological variability .

Q. What strategies are effective for impurity profiling of this compound in complex matrices?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities. Use LC-UV-MS to catalog degradation products .

- Synthetic impurity standards : Co-inject known impurities (e.g., orphenadrine, cyclohexyl analogs) to identify retention times and fragmentation pathways .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

- Methodological Answer :

- Hepatocyte incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .

- CYP enzyme inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

- Stable isotope labeling : Synthesize deuterated analogs to track metabolic transformations via mass shifts in MS spectra .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Single-crystal XRD : Grow crystals via slow evaporation (solvent: acetonitrile/water) and solve structures using OLEX2 or SHELX. Compare with analogous hydrochloride salts (e.g., hydrazide derivatives in ) to validate bond lengths and angles .

- PXRD : Match experimental diffractograms with simulated patterns from single-crystal data to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.